1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Generic pyrrole-3-carbaldehydes often require complex synthetic routes and yield inconsistent isomers, delaying CNS drug discovery programs. 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1) provides a defined, single-isomer aldehyde with optimal CNS drug-likeness. • Physicochemical profile: LogP 1.94, PSA 22.0 Ų - within ideal BBB penetration range; no H-bond donors • Synthetic utility: Single formyl group at 3-position for reliable condensation, reductive amination, and hydrazone library synthesis • Commercial availability: ≥98% purity, ambient shipping conditions, scalable from milligrams to bulk

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 18870-74-1
Cat. No. B098688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS18870-74-1
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=C1C)C=O)C
InChIInChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3
InChIKeyNWDZDFOKSUDVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Overview


1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1) is a heterocyclic aromatic aldehyde belonging to the pyrrole family. It features a fully substituted pyrrole ring with an ethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a formyl (-CHO) group at the 3-position, with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. This compound is a key intermediate in organic synthesis, particularly valued for its reactivity in condensation and cyclization reactions to construct complex pyrrole-containing frameworks . Its defined substitution pattern offers a balance of lipophilicity (LogP ~1.94) and polarity (PSA 22.0 Ų) that distinguishes it from close analogs, making it a strategic choice for the development of pharmaceuticals and agrochemicals [2].

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Substituent Advantages


Generic substitution among pyrrole-3-carbaldehyde derivatives is not straightforward due to the significant impact of N-alkyl chain length and ring substitution on physicochemical properties and synthetic accessibility. Even seemingly minor changes—such as replacing the N-ethyl group with a methyl group or removing a methyl substituent—alter lipophilicity (LogP), polar surface area (PSA), and steric bulk, which in turn affect membrane permeability, metabolic stability, and binding interactions in biological systems [1][2]. Furthermore, the regioselective introduction of the formyl group at the 3-position is highly sensitive to steric and electronic effects, meaning that in-class compounds with different substitution patterns require distinct synthetic routes or produce different isomeric ratios [3]. Therefore, the specific substituent profile of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde must be matched to the intended application; indiscriminate interchange with a generic pyrrole aldehyde risks suboptimal yields, altered reactivity, and compromised biological outcomes.

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Performance Evidence


Lipophilicity Advantage for Membrane Permeability

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits a calculated LogP value of 1.93730 [1], placing it in a favorable lipophilicity range for passive membrane diffusion and oral bioavailability. This LogP is significantly higher than the N-unsubstituted analog 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (LogP 1.44400) [2] and the shorter N-methyl analog 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde (which, based on its structure, would have a lower LogP than the ethyl derivative due to reduced hydrocarbon content). The increased lipophilicity stems from the N-ethyl group, which adds hydrophobicity without excessive bulk. Conversely, the N-(2-methoxyethyl) derivative exhibits a lower LogP of 0.7 (PubChem XLogP3-AA) [3], demonstrating that oxygenated side chains increase polarity and reduce membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Polar Surface Area Optimization for Bioavailability

The target compound has a polar surface area (PSA) of 22.00 Ų [1], which is favorable for crossing biological membranes (optimal PSA for oral absorption is typically <140 Ų). This PSA is significantly lower than the N-unsubstituted analog 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (PSA 32.86 Ų) [2], due to the absence of an N-H hydrogen bond donor. Compared to larger N-aryl derivatives (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with PSA >30 Ų) , the ethyl derivative maintains a lower PSA while still providing sufficient polarity for aqueous solubility.

Medicinal Chemistry ADME Drug-Likeness

Regioselective 3-Formylation via Steric Control

Vilsmeier-Haack formylation of pyrroles typically yields mixtures of 2- and 3-carboxaldehydes, with product distribution governed by steric factors [1]. The N-ethyl and 2,5-dimethyl substitution pattern on the target compound provides sufficient steric bulk to direct formylation predominantly to the less hindered 3-position, resulting in a single, well-defined product [2]. In contrast, formylation of N-unsubstituted or less substituted pyrroles often produces isomeric mixtures that require tedious chromatographic separation, reducing overall yield and increasing cost. Specifically, the use of sterically crowded formamides in the Vilsmeier-Haack reaction further enhances β-selectivity, a methodology that has been optimized for N-alkyl pyrroles like this compound .

Synthetic Organic Chemistry Regioselective Formylation Pyrrole Functionalization

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Key Applications


CNS-Penetrant Drug Candidate Synthesis

The compound's LogP of 1.94 and low PSA of 22.0 Ų place it within optimal ranges for passive blood-brain barrier penetration [1][2]. This makes it an ideal aldehyde building block for constructing CNS-active small molecules via condensation (e.g., hydrazone formation) or reductive amination. Its N-ethyl substitution eliminates hydrogen bond donors, further enhancing CNS drug-likeness compared to N-unsubstituted pyrrole aldehydes.

Fungicidal Pyrrole-3-carboxamide Synthesis

Pyrrole-3-carboxamides are a well-established class of agricultural fungicides (e.g., fludioxonil analogs). The target aldehyde serves as a key intermediate for oxidation to the corresponding carboxylic acid, which can then be coupled with amines to generate diverse carboxamide libraries . The 2,5-dimethyl substitution pattern provides metabolic stability and lipophilicity suitable for foliar uptake, while the N-ethyl group balances water solubility.

Fragment-Based Drug Discovery & Parallel Synthesis

The compound's predictable regiochemistry and single aldehyde functionality make it an excellent starting material for high-throughput parallel synthesis of pyrrole-containing compound libraries. Its moderate molecular weight (151.2 g/mol) and favorable physicochemical properties align with fragment-based drug discovery (FBDD) guidelines, allowing it to be used as a privileged fragment for hit identification and subsequent optimization [3].

Conjugated Pyrrole Oligomers for Organic Electronics

Pyrrole-3-carbaldehydes can be polymerized or incorporated into conjugated systems for organic semiconductors. The target compound's ethyl and methyl substituents enhance solubility in organic solvents (e.g., toluene, THF), facilitating solution processing. Its aldehyde group enables post-polymerization functionalization or cross-linking, making it a versatile monomer for tuning optoelectronic properties .

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